4-(hydroxymethyl)-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
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Overview
Description
4-Methoxyphenyl 3,4-O-Isopropylidene-beta-D-galactopyranoside is a chemical compound with the molecular formula C16H22O7 and a molecular weight of 326.35 g/mol . It is a derivative of galactopyranoside, featuring a methoxyphenyl group and an isopropylidene protective group. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 3,4-O-Isopropylidene-beta-D-galactopyranoside typically involves the protection of the hydroxyl groups on the galactopyranoside ring. One common method includes the reaction of galactopyranoside with acetone in the presence of an acid catalyst to form the isopropylidene protective group . The methoxyphenyl group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protective group strategies and nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 3,4-O-Isopropylidene-beta-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The isopropylidene group can be substituted with other protective groups or functional groups under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted galactopyranosides depending on the reagents used.
Scientific Research Applications
4-Methoxyphenyl 3,4-O-Isopropylidene-beta-D-galactopyranoside is utilized in several scientific research fields:
Biology: Employed in studies involving carbohydrate-protein interactions and as a substrate in enzymatic assays.
Medicine: Investigated for its potential role in drug development, particularly in the design of glycosylated drugs.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 3,4-O-Isopropylidene-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The isopropylidene group provides stability and protection to the galactopyranoside ring, allowing it to participate in selective reactions. The methoxyphenyl group can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl 3,4-O-Isopropylidene-6-O-(4-methylbenzoyl)-beta-D-galactopyranoside: Similar structure with an additional methylbenzoyl group.
4-Methoxyphenyl 3,4-O-Isopropylidene-alpha-D-galactopyranoside: Similar structure but with an alpha configuration.
Uniqueness
4-Methoxyphenyl 3,4-O-Isopropylidene-beta-D-galactopyranoside is unique due to its beta configuration and the presence of both methoxyphenyl and isopropylidene groups. These structural features confer specific chemical reactivity and biological activity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
4-(hydroxymethyl)-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O7/c1-16(2)22-13-11(8-17)21-15(12(18)14(13)23-16)20-10-6-4-9(19-3)5-7-10/h4-7,11-15,17-18H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIVVNHQGPJZBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C(C2O1)O)OC3=CC=C(C=C3)OC)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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